7-(3-isothiocyanatopyrrolidin-1-yl)-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
7-(3-isothiocyanatopyrrolidin-1-yl)-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide is a fluorescent labeling reagent used in various analytical and bioanalytical applications. This compound is known for its ability to form stable derivatives with primary and secondary amines, making it valuable in the detection and quantification of amino acids, peptides, and other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-isothiocyanatopyrrolidin-1-yl)-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide involves multiple steps. One common method includes the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with N,N-dimethylsulfamide to form 4-(N,N-dimethylaminosulfonyl)-7-nitro-2,1,3-benzoxadiazole. This intermediate is then reacted with 3-isothiocyanatopyrrolidine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets analytical standards .
Chemical Reactions Analysis
Types of Reactions
7-(3-isothiocyanatopyrrolidin-1-yl)-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide primarily undergoes nucleophilic substitution reactions with primary and secondary amines. This reaction forms stable thiourea derivatives, which are highly fluorescent and can be easily detected using various analytical techniques .
Common Reagents and Conditions
The common reagents used in these reactions include primary and secondary amines, often in the presence of a base such as triethylamine or dimethylaminopyridine (DMAP). The reactions are typically carried out in organic solvents like acetonitrile or methanol at room temperature .
Major Products
The major products of these reactions are the thiourea derivatives formed by the reaction of the isothiocyanate group with the amine groups. These derivatives exhibit strong fluorescence, making them useful in various analytical applications .
Scientific Research Applications
7-(3-isothiocyanatopyrrolidin-1-yl)-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(3-isothiocyanatopyrrolidin-1-yl)-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide involves the formation of a covalent bond between the isothiocyanate group and the amine group of the target molecule. This reaction results in the formation of a stable thiourea derivative, which exhibits strong fluorescence. The fluorescence properties of the derivative allow for its detection and quantification using various analytical techniques .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-aminopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-APy)
- 4-(3-isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole
Uniqueness
Compared to similar compounds, 7-(3-isothiocyanatopyrrolidin-1-yl)-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide offers unique advantages such as higher fluorescence intensity and better stability of the thiourea derivatives. These properties make it particularly valuable in applications requiring high sensitivity and precision .
Properties
IUPAC Name |
7-(3-isothiocyanatopyrrolidin-1-yl)-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S2/c1-17(2)23(19,20)11-4-3-10(12-13(11)16-21-15-12)18-6-5-9(7-18)14-8-22/h3-4,9H,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXYIIXTKUQWPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCC(C3)N=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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